molecular formula C6H9N3O2 B3070860 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 1006451-71-3

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B3070860
CAS RN: 1006451-71-3
M. Wt: 155.15 g/mol
InChI Key: RMZXCPOUDMOQNW-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (AEPCA) is an important organic compound that is used in a variety of scientific applications. It is a versatile compound that is used in the synthesis of various compounds, as well as in research and development. AEPCA is a white, odorless, crystalline solid that is highly soluble in water and other organic solvents. It is also known as ethyl pyrazole-5-carboxylate, ethyl pyrazole-5-carboxylic acid, and ethyl pyrazole-5-carboxylate.

Scientific Research Applications

Organic Synthesis and Chemical Properties

The versatility of pyrazole derivatives, including "3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid," is evident in organic synthesis, where these compounds serve as precursors for various heterocyclic compounds. For instance, the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones involves cyclocondensation with 1,3-dicarbonyl compounds, showcasing the reactivity of pyrazole carboxylic acids in creating complex molecules with potential biological activities (P. S. Lebedˈ et al., 2012).

Pharmacological Applications

Pyrazole derivatives exhibit significant pharmacological potential. Research has demonstrated the antiglaucoma activity of novel pyrazole derivatives, highlighting the inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest that pyrazole compounds could offer a new avenue for glaucoma treatment, with some derivatives showing more potent inhibitory activity than existing treatments (R. Kasımoğulları et al., 2010).

Material Science and Corrosion Inhibition

In the field of materials science, pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These compounds demonstrate significant effectiveness in reducing corrosion rates, with potential applications in protecting industrial equipment and infrastructure (L. Herrag et al., 2007).

Optical and Electronic Applications

The optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has been explored, with certain compounds showing promise for optical limiting applications. This research opens up possibilities for using pyrazole derivatives in developing new materials for optical and electronic devices (B. Chandrakantha et al., 2013).

Coordination Chemistry and Metal Complex Catalysis

Pyrazole-based ligands are instrumental in coordination chemistry, where they facilitate the assembly of metal coordination polymers. These polymers exhibit diverse structures and properties, with implications for catalysis, drug delivery, and more (M. Cheng et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets in the body.

Mode of Action

Other pyrazole derivatives have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Other pyrazole derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and viral infections

Result of Action

The molecular and cellular effects of this compound are currently unknown. Other pyrazole derivatives have been found to have various effects at the molecular and cellular level, such as inhibiting cell proliferation, inducing apoptosis, and modulating immune responses . The specific effects of this compound would depend on its mode of action and the specific cells and tissues it interacts with.

properties

IUPAC Name

5-amino-2-ethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-9-4(6(10)11)3-5(7)8-9/h3H,2H2,1H3,(H2,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZXCPOUDMOQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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